molecular formula C15H17ClN2O2 B4446910 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone

5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone

Cat. No.: B4446910
M. Wt: 292.76 g/mol
InChI Key: WJJCRJXMCUYPCK-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone is a heterocyclic compound featuring an indole core substituted with chlorine, methyl groups, and a morpholine-linked ketone moiety. The morpholine group and chloro-substituent are critical for modulating electronic and steric effects, influencing both chemical behavior and bioactivity .

Properties

IUPAC Name

(5-chloro-1,3-dimethylindol-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-10-12-9-11(16)3-4-13(12)17(2)14(10)15(19)18-5-7-20-8-6-18/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCRJXMCUYPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules discussed in the evidence:

  • Pyrazole Derivatives : 5-Chloro-1,3-dimethylpyrazole derivatives (e.g., 5-Chloro-1,3-dimethylpyrazol-4-yl phenyl ketone) are synthesized via Friedel-Crafts acylation. These compounds emphasize the role of chloro and methyl groups in directing electrophilic substitution .
  • Morpholine-Containing Styryl Ketones : Compounds like 1-(p-anisyl)-5-(morpholin-4-yl)-1-penten-3-one (2a) highlight the utility of morpholine in Mannich base reactions, enabling cyclization to bioactive 2-pyrazolines .
  • Morpholinoethyl-Substituted Quinolines: Derivatives such as 2-(morpholin-4-yl)ethyl-substituted quinolines (e.g., compound 16, Ki = 221 nM) demonstrate that the position of the morpholine group significantly impacts receptor affinity .

Pharmacological Activity

  • Receptor Affinity: In cannabinoid receptor studies (), the 2-(morpholin-4-yl)ethyl group reduced affinity compared to n-pentyl chains (Ki = 221 nM vs. 3 nM), underscoring the importance of substituent topology .
  • Local Anesthetic Activity : Morpholine-derived 2-pyrazolines () exhibit cocaine-comparable activity, implying possible CNS applications for structurally related indoles .

Data Tables: Comparative Analysis

Table 1. Key Physicochemical and Pharmacological Properties

Compound Class Substituents Synthesis Method Bioactivity (Example) Reference
5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone Cl, Me, morpholin-4-yl ketone Hypothetical: Friedel-Crafts/Mannich Not reported (inferred)
5-Chloro-1,3-dimethylpyrazol-4-yl phenyl ketone Cl, Me, phenyl ketone Friedel-Crafts acylation N/A
3-[β-(Morpholin-4-yl)ethyl]-2-pyrazoline Morpholin-4-yl ethyl, aryl Mannich base cyclization Local anesthetic (cocaine-like)
2-(Morpholin-4-yl)ethyl quinoline Morpholin-4-yl ethyl Substitution reaction Cannabinoid receptor (Ki = 221 nM)

Table 2. Morpholine Substituent Impact on Bioactivity

Morpholine Position Compound Example Activity/Outcome Reference
Direct ketone linkage (indole) Target compound Hypothetical: Enhanced solubility
β-Ethyl side chain (quinoline) Compound 16 Reduced receptor affinity vs. n-pentyl
Styryl ketone cyclization 4a–c (2-pyrazolines) Local anesthetic activity

Critical Analysis of Divergent Findings

  • Morpholine’s Dual Role : While morpholine enhances solubility and metabolic stability (common in drug design), its positioning (e.g., direct ketone vs. ethyl-linked) can either potentiate or diminish bioactivity, as seen in receptor affinity studies .
  • Synthetic Flexibility : Mannich bases () and Friedel-Crafts reactions () offer versatile routes for indole/pyrazole functionalization, but harsh conditions (e.g., refluxing acetic acid) may limit applicability for sensitive substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone
Reactant of Route 2
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5-Chloro-1,3-dimethylindol-2-yl morpholin-4-yl ketone

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